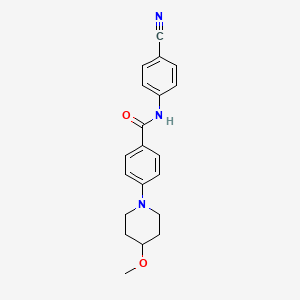

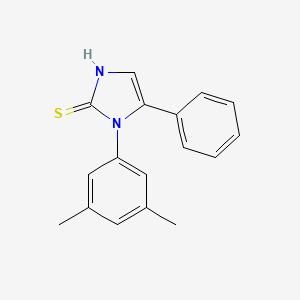

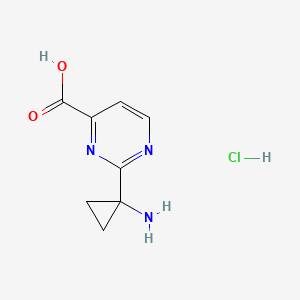

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as JNJ-42165279, is a novel small molecule inhibitor of the dopamine D2 receptor. It was developed by Janssen Pharmaceuticals and has been extensively studied for its potential use in the treatment of various neurological disorders.

Applications De Recherche Scientifique

Amidine Protection for Solution Phase Library Synthesis

The protection of amidines, such as N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, is crucial in the synthesis of complex organic molecules. A study by Bailey et al. (1999) highlighted the use of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol. This method offers a mild deprotection condition, making it suitable for multiparallel solution phase synthesis of substituted benzamides, indicating its importance in synthetic organic chemistry and drug discovery processes (Bailey et al., 1999).

Radioiodinated Derivatives for Melanoma Imaging

Eisenhut et al. (2000) explored radioiodinated N-(dialkylaminoalkyl)benzamides for their uptake in melanoma metastases, aiming for improved diagnostic imaging. This research demonstrated the potential of such compounds in enhancing melanoma imaging via SPECT and planar scintigraphy, highlighting the role of structural modifications in optimizing tissue selectivity and uptake (Eisenhut et al., 2000).

Nonaqueous Capillary Electrophoresis of Related Substances

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and its related substances, including this compound derivatives. This method is crucial for the quality control of pharmaceutical compounds, ensuring the purity and efficacy of medications (Ye et al., 2012).

Dopamine Receptor Ligands

Leopoldo et al. (2002) investigated the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, revealing their potent and selective affinity towards dopamine D(3) receptors. This study underscores the therapeutic potential of benzamide derivatives in treating neurological disorders (Leopoldo et al., 2002).

Antioxidant Activity and Colorimetric Sensing

Research on N-(cyano(naphthalen-1-yl)methyl)benzamides, such as the derivatives of this compound, has shown promising results in the fields of antioxidant activity and colorimetric sensing. Younes et al. (2020) demonstrated that these compounds could act as colorimetric sensors for fluoride ions, indicating their potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Propriétés

IUPAC Name |

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-25-19-10-12-23(13-11-19)18-8-4-16(5-9-18)20(24)22-17-6-2-15(14-21)3-7-17/h2-9,19H,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQFRXMQXSCYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

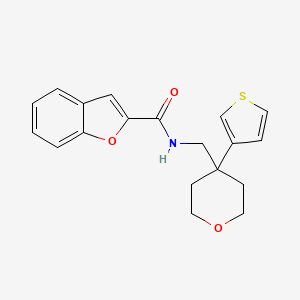

![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)

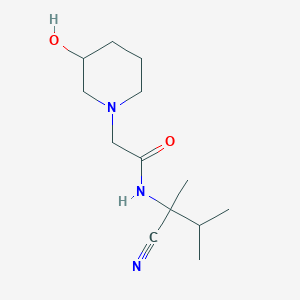

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)

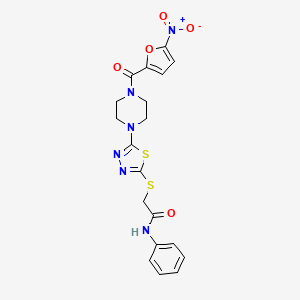

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)